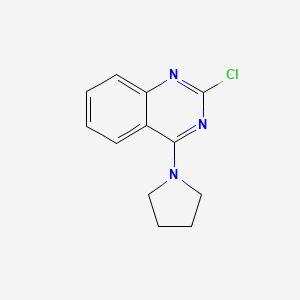

2-Chloro-4-(pyrrolidin-1-yl)quinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-4-(pyrrolidin-1-yl)quinazoline is a heterocyclic compound with the molecular formula C12H12ClN3. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. The presence of the pyrrolidine ring, a five-membered nitrogen-containing ring, adds to its structural complexity and potential biological activity .

Preparation Methods

The synthesis of 2-Chloro-4-(pyrrolidin-1-yl)quinazoline typically involves the reaction of 2-chloroquinazoline with pyrrolidine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

C2 Functionalization via S<sub>N</sub>Ar Reactions

The C2 chlorine undergoes substitution with diverse nucleophiles, enabling structural diversification:

Reaction with Amines

Key Observations :

-

Solvent polarity influences regioselectivity. Polar solvents (e.g., DMF) favor C4 substitution, while non-polar solvents (e.g., CHCl<sub>3</sub>) promote C2 reactions .

-

Microwave irradiation accelerates reaction kinetics, reducing reaction times .

Reductive Transformations

The pyrrolidine moiety and chlorine group enable downstream modifications:

Azide Reduction

-

Example : 4-Azido derivatives (e.g., 4a ) undergo hydrogenolysis with Pd/C to yield 4-aminophenethyl analogs, critical for synthesizing terazosin and prazosin .

-

Conditions : H<sub>2</sub> gas, Pd/C catalyst, HCl acidification .

Staudinger and CuAAC Reactions

-

4-Azidoquinazolines participate in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) to form triazole-linked conjugates .

Derivatization of Substituents

Post-functionalization reactions modify existing groups:

Pyrrolidine Alkylation

-

Reaction : Methylation of a piperazine side chain using formaldehyde/NaBH<sub>3</sub>CN.

-

Application : Enhances solubility and target binding in kinase inhibitors .

Structural Insights from Docking Studies

Scientific Research Applications

2-Chloro-4-(pyrrolidin-1-yl)quinazoline has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a lead compound in the development of new therapeutic agents targeting various diseases.

Industry: It is used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(pyrrolidin-1-yl)quinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

2-Chloro-4-(pyrrolidin-1-yl)quinazoline can be compared with other quinazoline derivatives such as:

4-Aminoquinazoline: Known for its anticancer properties.

2-Methylquinazoline: Used in the synthesis of pharmaceuticals.

4-Chloroquinazoline: Another derivative with potential biological activities.

The uniqueness of this compound lies in the presence of the pyrrolidine ring, which enhances its biological activity and provides a versatile scaffold for further modifications .

Biological Activity

2-Chloro-4-(pyrrolidin-1-yl)quinazoline is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of Quinazoline Derivatives

Quinazoline derivatives are known for their broad spectrum of biological activities. They have been explored as potential therapeutic agents against various diseases due to their ability to interact with specific molecular targets. The structural diversity of quinazolines allows for modifications that can enhance their pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : This compound has been shown to inhibit key enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to the active sites of these enzymes, it disrupts their activity, leading to altered cellular functions and inhibition of cancer cell proliferation.

- Antimicrobial Activity : The compound exhibits antimicrobial properties by inhibiting biofilm formation in Pseudomonas aeruginosa, a pathogen known for its resistance to antibiotics. This inhibition is linked to its ability to interfere with quorum sensing mechanisms in bacteria.

- Cell Cycle Regulation : Research indicates that this compound can induce cell cycle arrest in cancer cells, specifically at the G2/M phase, thereby preventing further cell division and promoting apoptosis .

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antiproliferative Activity : A study demonstrated that this compound exhibited significant antiproliferative effects against a panel of tumor cell lines. The results indicated that it could be a promising candidate for further development as an anticancer agent .

- Inhibition of Biofilm Formation : Research focused on its antimicrobial properties revealed that this compound effectively inhibited biofilm formation in Pseudomonas aeruginosa, suggesting potential utility in treating infections caused by antibiotic-resistant bacteria.

- Structure–Activity Relationship (SAR) : Investigations into SAR highlighted that modifications at specific positions on the quinazoline ring could enhance biological activity, providing insights for the design of more potent derivatives .

Properties

IUPAC Name |

2-chloro-4-pyrrolidin-1-ylquinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3/c13-12-14-10-6-2-1-5-9(10)11(15-12)16-7-3-4-8-16/h1-2,5-6H,3-4,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECJJAGHHWLXOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC3=CC=CC=C32)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.